molecular formula C13H12F2N4O B2757648 N-[2-(dimethylamino)pyrimidin-5-yl]-2,6-difluorobenzamide CAS No. 1396685-93-0

N-[2-(dimethylamino)pyrimidin-5-yl]-2,6-difluorobenzamide

Cat. No.: B2757648
CAS No.: 1396685-93-0
M. Wt: 278.263
InChI Key: VQOXDJKAVLCEKN-UHFFFAOYSA-N
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Description

N-[2-(Dimethylamino)pyrimidin-5-yl]-2,6-difluorobenzamide is a benzamide derivative featuring a pyrimidine ring substituted with a dimethylamino group at the 2-position and a 2,6-difluorobenzamide moiety at the 5-position.

Properties

IUPAC Name

N-[2-(dimethylamino)pyrimidin-5-yl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F2N4O/c1-19(2)13-16-6-8(7-17-13)18-12(20)11-9(14)4-3-5-10(11)15/h3-7H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQOXDJKAVLCEKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=N1)NC(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(dimethylamino)pyrimidin-5-yl]-2,6-difluorobenzamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2,4-diaminopyrimidine and dimethylamine.

    Introduction of the Benzamide Moiety: The benzamide group is introduced through a coupling reaction between the pyrimidine derivative and 2,6-difluorobenzoyl chloride under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time to maximize efficiency.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions on the benzamide ring.

    Oxidation and Reduction Reactions: The dimethylamino group can be oxidized or reduced under appropriate conditions, leading to various derivatives.

    Coupling Reactions: The pyrimidine ring can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized forms of the dimethylamino group.

    Reduction Products: Reduced forms of the dimethylamino group.

Scientific Research Applications

Medicinal Chemistry

N-[2-(dimethylamino)pyrimidin-5-yl]-2,6-difluorobenzamide is explored for its potential as a pharmacophore in drug design. It is particularly relevant for targeting specific enzymes or receptors involved in various diseases.

Case Study: Anticancer Activity
Recent studies have shown that derivatives of this compound exhibit anticancer properties against various cancer cell lines. For instance, compounds derived from similar structures demonstrated activity against prostate cancer (PC3), leukemia (K562), cervical cancer (HeLa), and lung cancer (A549) cells at concentrations of 5 µg/ml, although their efficacy was lower than that of doxorubicin .

Organic Synthesis

This compound serves as a building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions allows researchers to create derivatives with tailored properties for specific applications.

Table 1: Synthesis Pathways

Reaction TypeExample Products
SubstitutionVarious substituted derivatives based on nucleophiles
OxidationOxidized forms of the dimethylamino group
ReductionReduced forms of the dimethylamino group

Biological Studies

This compound has been investigated for its biological activities, including antimicrobial and antifungal properties.

Case Study: Antifungal Activity
In vitro tests revealed that certain derivatives exhibited significant antifungal activity against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. For example, specific compounds showed inhibition rates exceeding 90% at concentrations of 50 μg/ml, comparable to established antifungal agents like tebuconazole .

Industrial Applications

The compound is utilized in developing new materials with specific chemical properties. Its unique structure allows for modifications that can enhance material performance in various industrial applications.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)pyrimidin-5-yl]-2,6-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group and the fluorine atoms play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Agrochemical Analogues: Benzoylurea Insecticides

Several benzoylurea derivatives in the Pesticide Chemicals Glossary () share the 2,6-difluorobenzamide backbone but differ in substituents and linkages:

Compound Name Key Substituents/Modifications Use/Activity Molecular Features
Teflubenzuron 3,5-Dichloro-2,4-difluorophenyl urea linkage Insect growth regulator Higher halogen content; urea bridge
Hexaflumuron 3,5-Dichloro-4-(tetrafluoroethoxy)phenyl Termiticide Tetrafluoroethoxy group enhances lipophilicity
Target Compound 2-(Dimethylamino)pyrimidin-5-yl Inferred: Potential insecticide Dimethylamino group may improve solubility vs. halogens

Key Differences :

  • Substituent Effects: The dimethylamino group in the target compound likely enhances water solubility compared to the highly halogenated teflubenzuron and hexaflumuron, which are more lipophilic and persistent in environmental matrices.
  • Mode of Action : Benzoylureas typically inhibit chitin synthesis. The pyrimidine ring in the target compound may alter binding affinity to chitin synthase or other targets compared to phenyl-based analogues .

Antimicrobial Benzoylurea Derivatives ()

A series of benzoylurea derivatives (4h–4m) with pyrimidine-thioether linkages were synthesized and tested for antifungal/antibacterial activity. Key comparisons include:

Compound Pyrimidine Substituents Benzamide Substituents Physical Properties (Melting Point, Color)
4i 2-Chloro-5-fluoro 2,6-Difluorobenzamide Yellow solid; NMR δ 7.2–8.1 (aromatic H)
4j 5-Bromo-2-chloro 2,6-Difluorobenzamide White solid; MS m/z 510 [M+H]+
4l 6-(Difluoromethyl) 2,6-Difluorobenzamide Pale yellow solid; δ 5.2 (CHF2)
Target 2-(Dimethylamino) 2,6-Difluorobenzamide Inferred: Higher solubility due to –N(CH3)2

Key Insights :

  • This could influence microbial target interactions.
  • Bioactivity : Compounds 4h–4m showed moderate-to-strong antifungal activity, suggesting the target compound may share similar applications but with altered potency due to its unique substitution .

Pharmaceutical Candidates with Complex Scaffolds ()

Patents describe pyrimidine-containing compounds with extended pharmacophores, such as quinoline or furopyrimidine moieties:

Compound (Example) Core Structure Notable Features Molecular Weight
Example 86 () Quinoline + piperidine + pyrimidine Cyano group; tetrahydrofuran-3-yl-oxy 634 [M+H]+
Crystalline Form () Furo[2,3-d]pyrimidine + hydroxyethylamino Chiral centers; free base form Not specified
Target Compound Simple pyrimidine + benzamide Minimal steric hindrance; compact structure ~290 (estimated)

Key Contrasts :

  • Complexity vs. Simplicity: The target compound lacks the extended heterocycles (e.g., quinoline in Example 86) seen in pharmaceutical candidates, suggesting it may prioritize broad-spectrum activity over target specificity.
  • Solubility and Permeability: The dimethylamino group could enhance bioavailability compared to bulkier substituents in patented compounds, which may require formulation optimization .

Biological Activity

N-[2-(dimethylamino)pyrimidin-5-yl]-2,6-difluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13_{13}H12_{12}F2_2N4_4O
  • Molecular Weight : 278.26 g/mol
  • CAS Number : 1396685-93-0

Synthesis Methods

The synthesis of this compound typically involves:

  • Formation of the Pyrimidine Ring : This can be achieved through cyclization reactions involving precursors like 2,4-diaminopyrimidine and dimethylamine.
  • Introduction of the Benzamide Moiety : The benzamide group is introduced via a coupling reaction with 2,6-difluorobenzoyl chloride under basic conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • The dimethylamino group enhances solubility and bioavailability.
  • The fluorine atoms increase binding affinity to target proteins, influencing the compound's antibacterial and anticancer properties.

Antimicrobial Activity

This compound has been evaluated for its antibacterial properties against various Gram-positive and Gram-negative bacteria. A study highlighted the compound's effectiveness as an FtsZ inhibitor, which is critical for bacterial cell division. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

CompoundTarget BacteriaMIC (µg/mL)
7Bacillus subtilis0.25 - 1
12Staphylococcus aureus<10
17E. coli>10

These results indicate that certain derivatives exhibit potent antibacterial activity, particularly against Bacillus subtilis and resistant strains of Staphylococcus aureus .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been studied for its potential anticancer effects. The compound has shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specific studies have demonstrated that the compound can induce cytotoxic effects in various cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy .

Case Studies and Research Findings

  • FtsZ Inhibition Study : A series of derivatives were synthesized to evaluate their ability to inhibit FtsZ, a crucial protein in bacterial cell division. The best-performing compounds demonstrated significant antibacterial activity with low MIC values, indicating their potential as new antimicrobial agents .
  • Anticancer Mechanism Exploration : Research indicated that this compound could disrupt microtubule dynamics and induce apoptosis in cancer cells. This mechanism was explored through various assays that confirmed the compound's ability to trigger cell death pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[2-(dimethylamino)pyrimidin-5-yl]-2,6-difluorobenzamide, and how can computational methods optimize these pathways?

  • Methodological Answer : The synthesis can be approached via coupling reactions between pyrimidine intermediates and difluorobenzamide derivatives. Computational reaction path searches using quantum chemical calculations (e.g., density functional theory) can predict energetically favorable pathways and transition states. For instance, ICReDD's integrated approach combines computational predictions with high-throughput experimentation to narrow optimal conditions (e.g., solvent, catalyst, temperature) . This reduces trial-and-error experimentation and accelerates reaction development.

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Key techniques include:

  • Single-crystal X-ray diffraction to resolve 3D molecular geometry and confirm substituent positioning (e.g., dimethylamino and fluorine groups) .
  • NMR spectroscopy (¹⁹F and ¹H) to analyze electronic environments and verify regiochemistry.
  • Density functional theory (DFT) to correlate experimental data with computational models of electronic distribution and steric effects .

Q. What biological or pharmacological activities are associated with structurally similar difluorobenzamide derivatives?

  • Methodological Answer : Analogous compounds exhibit antiviral, anticancer, and antibacterial properties. For example, 2,6-difluoro-N-(prop-2-ynyl)benzamide derivatives show antiproliferative activity via kinase inhibition . Researchers should conduct structure-activity relationship (SAR) studies by systematically modifying substituents (e.g., pyrimidine ring substituents) and testing against target enzymes or cell lines.

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

  • Methodological Answer : Use a full factorial design to evaluate variables like temperature, catalyst loading, and solvent polarity. For example:

VariableLow LevelHigh Level
Temperature (°C)80120
Catalyst (mol%)510
SolventDMFTHF
Statistical analysis (ANOVA) identifies significant factors affecting yield. This method minimizes experiments while capturing interactions between variables .

Q. How should researchers resolve contradictions between computational predictions and experimental data (e.g., reaction yields or spectral results)?

  • Methodological Answer :

  • Cross-validate computational models using alternative methods (e.g., MP2 vs. DFT for energy barriers) .
  • Re-examine experimental protocols for hidden variables (e.g., moisture sensitivity, byproduct formation).
  • Apply machine learning to large datasets of reaction outcomes to identify overlooked correlations between computational descriptors and experimental results .

Q. What strategies are effective for studying the role of fluorine substituents in modulating biological activity?

  • Methodological Answer :

  • Isosteric replacement : Synthesize analogs replacing fluorine with chlorine or hydrogen to assess electronic and steric contributions.
  • Fluorine NMR to probe interactions with biological targets (e.g., hydrogen bonding or hydrophobic pockets).
  • Molecular dynamics simulations to compare binding affinities of fluorinated vs. non-fluorinated analogs .

Q. How can researchers design experiments to investigate the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Use accelerated stability testing with a central composite design to model degradation kinetics:
FactorRange
pH2–10
Temperature (°C)25–60
Time (days)1–30
  • Monitor degradation via HPLC and mass spectrometry. Fit data to Arrhenius or Eyring equations to predict shelf life .

Methodological Notes

  • Avoiding Bias : For SAR studies, include both active and inactive analogs to prevent overfitting in predictive models.
  • Data Reproducibility : Document crystal growth conditions (e.g., solvent system, cooling rate) to ensure replicability of X-ray structures .
  • Ethical Compliance : Adhere to safety protocols for handling fluorinated compounds, which may generate toxic byproducts (e.g., HF) during synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.